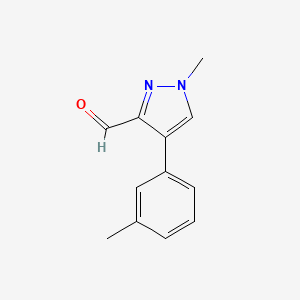
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a methyl group at the 1-position and a 3-methylphenyl group at the 4-position, with a carbaldehyde group at the 3-position.
Synthetic Routes and Reaction Conditions:
Chichibabin Pyrazole Synthesis: This method involves the reaction of hydrazine with β-ketoesters or β-diketones. In the case of this compound, the starting materials could be 3-methylbenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The reaction between 3-methylbenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate under acidic conditions can yield the desired pyrazole derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: The pyrazole ring can undergo reduction reactions, such as hydrogenation, to produce reduced derivatives.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring, with reagents like bromine (Br₂) or nitric acid (HNO₃).
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: H₂, Pd/C catalyst.
Substitution: Br₂, HNO₃, FeBr₃ catalyst.
Major Products Formed:
Oxidation: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Reduced pyrazole derivatives.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Pyrazole derivatives have shown biological activity, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Research has explored the potential of pyrazole derivatives in drug development, targeting various diseases such as cancer and diabetes.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact mechanism would vary based on the biological system and the specific derivative being studied.
Comparison with Similar Compounds
1-Methyl-3-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde
1-Methyl-4-(4-methylphenyl)-1H-pyrazole-3-carbaldehyde
1-Methyl-4-(2-methylphenyl)-1H-pyrazole-3-carbaldehyde
Uniqueness: 1-Methyl-4-(3-methylphenyl)-1H-pyrazole-3-carbaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which influences its chemical reactivity and biological activity. The presence of the 3-methylphenyl group at the 4-position provides distinct electronic and steric effects compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-methyl-4-(3-methylphenyl)pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O/c1-9-4-3-5-10(6-9)11-7-14(2)13-12(11)8-15/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPFYECLCVOWLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CN(N=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














